(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of vinylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The process often includes the use of a base to facilitate the formation of the MIDA ester. The reaction is carried out under mild conditions to ensure the stability of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: This compound is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
Chemistry: In chemistry, (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for iterative cross-coupling reactions .
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in cross-coupling reactions involves the formation of a palladium complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the vinyl group to the aryl halide.
Comparison with Similar Compounds
- Vinylboronic acid MIDA ester
- trans-2-Iodovinylboronic acid MIDA ester
- trans-2-Chlorovinylboronic acid MIDA ester
Uniqueness: (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its high stability and reactivity in cross-coupling reactions. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUZOQBVAPABR-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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